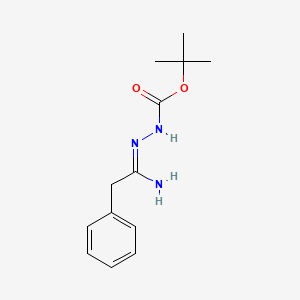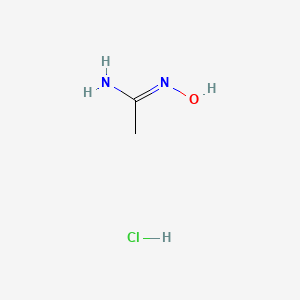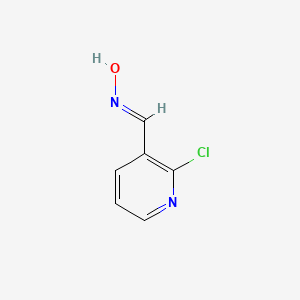
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine
説明
“N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are known to have various biological activities and are often used in medicinal chemistry.
Synthesis Analysis
The synthesis of quinazoline derivatives generally involves the reaction of anthranilic acid derivatives with various amines. However, without specific literature or experimental procedures, it’s hard to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline core, a fluorophenyl group at the 4th position, and a morpholinopropoxy group at the 7th position. The presence of these functional groups could influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. Generally, the amine groups and the aromatic rings in the structure could potentially undergo various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.科学的研究の応用
Antiviral and Anticancer Applications
The compound N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine, a derivative of 4-anilino-6-aminoquinazoline, has shown promise in antiviral research, particularly against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Synthesized derivatives of this compound have demonstrated high anti-MERS-CoV activities, with certain compounds showing no cytotoxicity and moderate in vivo pharmacokinetic properties, marking them as potential candidates for further therapeutic development (Lee et al., 2020).
Imaging and Diagnostic Research
In the realm of diagnostic research, derivatives of this quinazoline compound have been explored for their potential in imaging. Specifically, rhenium and technetium complexes bearing quinazoline derivatives have been developed as biomarkers for Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) imaging. This research aims at enhancing the detection and treatment of cancers expressing EGFR-TK, contributing to the development of targeted radiopharmaceuticals (Fernandes et al., 2008).
Drug Development and Synthesis Optimization
The synthesis and optimization of quinazoline derivatives for potential therapeutic applications have been a significant area of research. Studies have developed improved synthetic processes for gefitinib, a known anticancer agent, from economically available starting materials, demonstrating non-tedious work-up, high yield, and purity without the need for laborious chromatographic techniques. This optimized synthetic approach offers a scalable and efficient route for the production of gefitinib and similar compounds, contributing to the advancement of anticancer drug development (Chandrasekhar et al., 2014).
Safety And Hazards
Without specific studies or safety data sheets, it’s hard to provide accurate information about the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety measures.
将来の方向性
The future research on this compound could involve studying its synthesis, reactivity, mechanism of action, and biological activity. It could also involve developing analogs with improved properties or activity.
Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, specific studies or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
特性
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN5O2/c22-16-10-14(2-3-17(16)23)27-21-15-11-18(24)20(12-19(15)25-13-26-21)30-7-1-4-28-5-8-29-9-6-28/h2-3,10-13H,1,4-9,24H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUGOFLVIGUDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436105 | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
CAS RN |
267243-68-5 | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)


![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)



